N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperazine core substituted with a 4-methoxyphenyl group and linked via an ethyl chain to a 3-(trifluoromethyl)benzamide moiety. The 4-methoxyphenyl group introduces electron-donating properties, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-7-5-18(6-8-19)27-13-11-26(12-14-27)10-9-25-20(28)16-3-2-4-17(15-16)21(22,23)24/h2-8,15H,9-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDLPIXVQBHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the benzamide moiety results in an amine derivative.
Scientific Research Applications
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the trifluoromethylbenzamide moiety may enhance binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compound 3a : N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Key Differences: The piperazine ring is substituted with a 3-cyanophenyl group (electron-withdrawing) instead of 4-methoxyphenyl (electron-donating).
- Thiophene substitution could alter solubility and CNS penetration compared to the trifluoromethyl group .
Compound 3b : 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide
- Key Differences :
- Piperazine substituted with 3-(trifluoromethyl)phenyl (strongly electron-withdrawing).
- Ethoxyethyl linker instead of ethyl.
- Implications :
Compound 7e : N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide
- Key Differences :
- Pentanamide linker (five-carbon chain) vs. ethyl linker.
- Thiophene-containing benzamide.
- Implications :
Structural Analogues with Modified Benzamide Moieties
Compound 957147-18-1 : 3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- Key Differences :
- Ethynyl and methyl groups at the benzamide’s 3- and 4-positions.
- Piperazine modified with a methyl group and a methylene spacer.
- Methylpiperazine may alter metabolic stability compared to 4-methoxyphenyl derivatives .
Compound 1311279-05-6 : N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
- Key Differences :
- Pyridine ring replaces the benzene in the benzamide.
- N,N-dimethylation on the benzamide.
- Implications :
- Pyridine’s basic nitrogen could enhance solubility but reduce BBB permeability.
- Dimethylation may shield the amide bond from enzymatic degradation .
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities, particularly in the realm of neuropharmacology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C18H22F3N3O
- Molecular Weight : 363.39 g/mol
- Structural Characteristics :
- The presence of a trifluoromethyl group (CF3) enhances lipophilicity and receptor binding affinity.
- The piperazine moiety is known for its role in modulating neurotransmitter systems.
Dopamine Receptor Affinity
Research indicates that compounds structurally similar to this compound exhibit high affinity for dopamine receptors, particularly D2 and D3 subtypes. A comparative analysis of various derivatives shows that modifications in the piperazine ring and the benzamide structure significantly influence receptor binding affinity and selectivity.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory disorders.
- Mechanism of Action : Molecular docking studies reveal that the compound interacts with the active sites of iNOS and COX-2, leading to reduced production of pro-inflammatory mediators.
Case Studies
- Neuropharmacological Effects : A study evaluating the effects of similar compounds on dopaminergic signaling showed that they could potentially ameliorate symptoms associated with Parkinson's disease by selectively targeting D3 receptors, which are implicated in motor control.
- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in a significant decrease in inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
